![molecular formula C26H34N2O3 B14517643 N,N-Bis{[4-(2,2-dimethylpropanoyl)phenyl]methyl}-N'-methylurea CAS No. 62808-87-1](/img/structure/B14517643.png)
N,N-Bis{[4-(2,2-dimethylpropanoyl)phenyl]methyl}-N'-methylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Bis{[4-(2,2-dimethylpropanoyl)phenyl]methyl}-N’-methylurea is a chemical compound known for its unique structure and potential applications in various fields. This compound is characterized by the presence of two 2,2-dimethylpropanoyl groups attached to phenyl rings, which are further connected to a central urea moiety. The compound’s molecular structure provides it with distinct chemical properties that make it valuable for scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Bis{[4-(2,2-dimethylpropanoyl)phenyl]methyl}-N’-methylurea typically involves the reaction of 4-(2,2-dimethylpropanoyl)benzyl chloride with N-methylurea under controlled conditions. The reaction is carried out in the presence of a suitable base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to a specific temperature to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of N,N-Bis{[4-(2,2-dimethylpropanoyl)phenyl]methyl}-N’-methylurea follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction conditions are optimized to achieve high yields and purity. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions
N,N-Bis{[4-(2,2-dimethylpropanoyl)phenyl]methyl}-N’-methylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, suitable solvents like dichloromethane or ethanol.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N,N-Bis{[4-(2,2-dimethylpropanoyl)phenyl]methyl}-N’-methylurea has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as coatings and adhesives, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of N,N-Bis{[4-(2,2-dimethylpropanoyl)phenyl]methyl}-N’-methylurea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activities and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
N-(4-(2,2-Dimethylpropanoyl)phenyl)-4-nitrobenzamide: A related compound with similar structural features but different functional groups.
Methyl 3,3-Bis[4-(dimethylamino)phenyl]-2,2-dimethylpropanoate: Another compound with a similar core structure but different substituents.
Uniqueness
N,N-Bis{[4-(2,2-dimethylpropanoyl)phenyl]methyl}-N’-methylurea is unique due to its specific combination of functional groups and molecular structure, which confer distinct chemical and biological properties
Propiedades
Número CAS |
62808-87-1 |
|---|---|
Fórmula molecular |
C26H34N2O3 |
Peso molecular |
422.6 g/mol |
Nombre IUPAC |
1,1-bis[[4-(2,2-dimethylpropanoyl)phenyl]methyl]-3-methylurea |
InChI |
InChI=1S/C26H34N2O3/c1-25(2,3)22(29)20-12-8-18(9-13-20)16-28(24(31)27-7)17-19-10-14-21(15-11-19)23(30)26(4,5)6/h8-15H,16-17H2,1-7H3,(H,27,31) |
Clave InChI |
XHQHURIMXJDRIK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C(=O)C1=CC=C(C=C1)CN(CC2=CC=C(C=C2)C(=O)C(C)(C)C)C(=O)NC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(4-Bromophenyl)(4-hydroxyphenyl)methyl]phenol](/img/structure/B14517565.png)
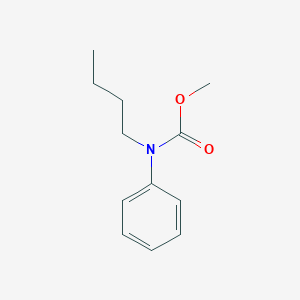
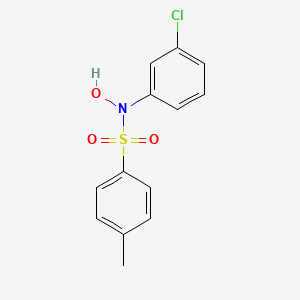
![9-(Dibutylamino)-5H-benzo[a]phenoxazin-5-one](/img/structure/B14517593.png)
![2-[(6,7-Dihydrothieno[3,2-c]pyridin-5(4H)-yl)methyl]-4-methoxyphenol](/img/structure/B14517600.png)
![4-[(1,2-Diphenylethenyl)(diethyl)silyl]morpholine](/img/structure/B14517607.png)
![Naphtho[2,3-b]furan-4,9-dione, 2-phenyl-](/img/structure/B14517608.png)
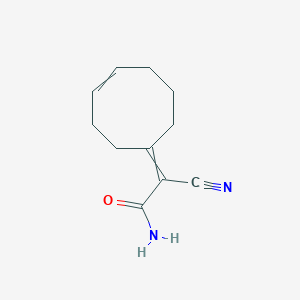
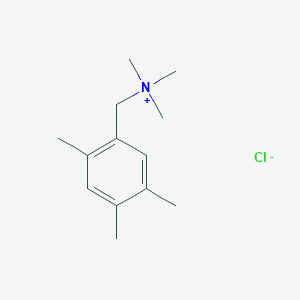
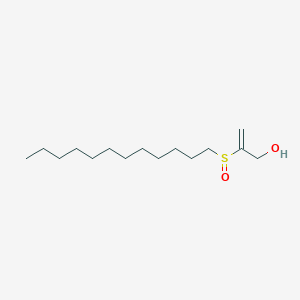
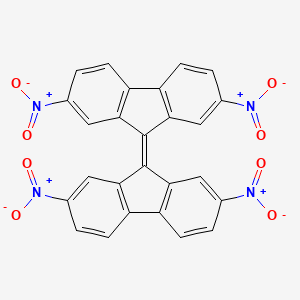
![3-[3-(4-Bromophenyl)-3-oxoprop-1-en-1-yl]benzonitrile](/img/structure/B14517663.png)
![2,2,2-Trifluoro-N-[2-(morpholin-4-yl)-2-oxoethyl]acetamide](/img/structure/B14517664.png)
![1-[4-(2-Bromoethoxy)phenoxy]-3-[(propan-2-yl)amino]propan-2-ol](/img/structure/B14517669.png)
